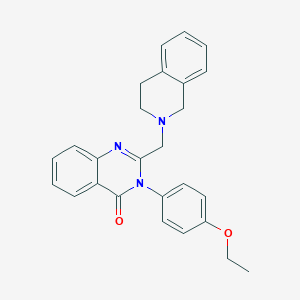
2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-3-(4-ethoxyphenyl)-4(3H)-quinazolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-3-(4-ethoxyphenyl)-4(3H)-quinazolinone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. It belongs to the class of quinazolinone compounds and has been studied for its various biological activities.
作用机制
The mechanism of action of 2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-3-(4-ethoxyphenyl)-4(3H)-quinazolinone is not fully understood. However, it has been suggested that the compound may exert its biological activities through the inhibition of various enzymes and signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-3-(4-ethoxyphenyl)-4(3H)-quinazolinone exhibits various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and enhance insulin sensitivity.
实验室实验的优点和局限性
One of the advantages of using 2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-3-(4-ethoxyphenyl)-4(3H)-quinazolinone in lab experiments is its potential therapeutic properties. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.
未来方向
There are several future directions for the study of 2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-3-(4-ethoxyphenyl)-4(3H)-quinazolinone. One of the directions is to further investigate its mechanism of action and optimize its therapeutic potential. Another direction is to study its potential use in combination with other therapeutic agents to enhance its efficacy. Additionally, further studies are needed to evaluate its safety and toxicity in vivo.
合成方法
The synthesis of 2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-3-(4-ethoxyphenyl)-4(3H)-quinazolinone involves the reaction between 4-ethoxybenzaldehyde and 2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)aniline in the presence of acetic acid and acetic anhydride. The reaction is carried out under reflux conditions, and the resulting product is purified using column chromatography.
科学研究应用
2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-3-(4-ethoxyphenyl)-4(3H)-quinazolinone has been extensively studied for its various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been studied for its potential use as a therapeutic agent in the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and diabetes.
属性
分子式 |
C26H25N3O2 |
|---|---|
分子量 |
411.5 g/mol |
IUPAC 名称 |
2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-3-(4-ethoxyphenyl)quinazolin-4-one |
InChI |
InChI=1S/C26H25N3O2/c1-2-31-22-13-11-21(12-14-22)29-25(27-24-10-6-5-9-23(24)26(29)30)18-28-16-15-19-7-3-4-8-20(19)17-28/h3-14H,2,15-18H2,1H3 |
InChI 键 |
MCJKLGREAFJKGD-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)CN4CCC5=CC=CC=C5C4 |
规范 SMILES |
CCOC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)CN4CCC5=CC=CC=C5C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![6-benzyl-6,6a,7,8,9,10,11,11a-octahydro-5H-cyclohepta[c]isoquinolin-5-one](/img/structure/B289157.png)
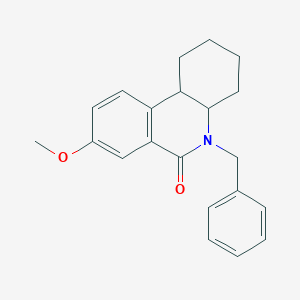
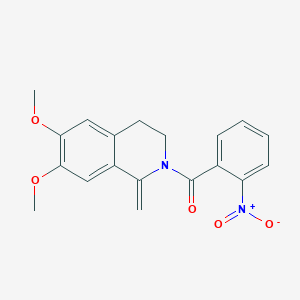

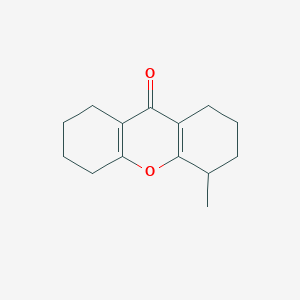
![3-[2-(Bromomethyl)-4-methyl-1,3-dioxan-2-yl]-5-{[(dimethylamino)carbonyl]oxy}phenyl dimethylcarbamate](/img/structure/B289164.png)
![ethyl 5-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy]-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B289165.png)
![ethyl 5-[2-hydroxy-3-(4-methyl-1-piperazinyl)propoxy]-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B289166.png)
![3-(4-bromophenyl)-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrimido[6,1-a]isoquinoline-1-carbonitrile](/img/structure/B289167.png)
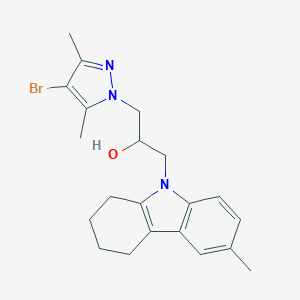
![2,5-dichloro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B289171.png)
![2,6-difluoro-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide](/img/structure/B289172.png)